molecular formula C16H14FN3O2S2 B15203264 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide

Cat. No.: B15203264
M. Wt: 363.4 g/mol
InChI Key: TWLOUTPVBKRIQR-UHFFFAOYSA-N
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Description

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a fluorophenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2,5-Dimethylphenyl)-Acetamide
  • 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(4-Methyl-2-Thiazolyl)-Acetamide

Uniqueness

The uniqueness of 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C16H14FN3O2S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H14FN3O2S2/c1-8-9(2)24-15-13(8)14(22)19-16(20-15)23-7-12(21)18-11-5-3-4-10(17)6-11/h3-6H,7H2,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

TWLOUTPVBKRIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

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